XLogP3 Lipophilicity Differential: Ethylsulfonyl (Target) vs. Methylsulfonyl Analog
The target compound (ethylsulfonyl) exhibits a computed XLogP3 of 3.1, which is 0.4 log units higher than the directly comparable methylsulfonyl analog (1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, CAS 663929-31-5, XLogP3 = 2.7) [1] [2]. This difference corresponds to an approximately 2.5-fold increase in theoretical partition coefficient, indicating enhanced membrane permeability potential while remaining within the drug-like lipophilicity range (XLogP3 < 5) defined by Lipinski's rule of five.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 663929-31-5): XLogP3 = 2.7 |
| Quantified Difference | Δ XLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2021.05.07 release) |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion for intracellular target engagement, but excessive lipophilicity may increase off-target binding; the ethylsulfonyl group provides a balanced lipophilicity increment over methyl.
- [1] PubChem Compound Summary CID 18576790, CAS 886902-95-0. XLogP3-AA = 3.1. NCBI (2025). View Source
- [2] PubChem Compound Summary CID 712160, CAS 663929-31-5. XLogP3-AA = 2.7. NCBI (2025). View Source
